Salidroside

Catalog No.
S597411
CAS No.
10338-51-9
M.F
C14H20O7
M. Wt
300.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salidroside

CAS Number

10338-51-9

Product Name

Salidroside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Molecular Formula

C14H20O7

Molecular Weight

300.30 g/mol

InChI

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

ILRCGYURZSFMEG-RKQHYHRCSA-N

Synonyms

beta-D-glucopyranoside, 2-(4-hydroxyphenyl)ethyl-, rhodioloside, rhodosin, salidroside, salidroside, (-)-, sallidroside

Canonical SMILES

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Potential Benefits for the Central Nervous System (CNS)

Studies have investigated the neuroprotective effects of salidroside, suggesting its potential role in managing various neurological disorders. These include:

  • Anti-Alzheimer's Disease: Salidroside may offer neuroprotection by reducing oxidative stress, inflammation, and amyloid plaque formation in the brain, which are implicated in Alzheimer's disease progression [].
  • Anti-Depressive Effects: Research suggests that salidroside might improve mood and alleviate symptoms of depression by regulating neurotransmitters like serotonin and dopamine, impacting stress responses, and promoting the growth of new nerve cells [].
  • Cognitive Function Improvement: Studies indicate that salidroside could enhance cognitive function, memory, and learning by improving blood flow to the brain and protecting neurons from damage [].

Potential Applications in Other Areas

Beyond the CNS, research is exploring the potential benefits of salidroside in other areas:

  • Cardiovascular Health: Salidroside's antioxidant and anti-inflammatory properties are being investigated for their potential role in protecting against cardiovascular diseases by lowering blood pressure, improving blood flow, and reducing inflammation [].
  • Metabolic Disorders: Studies suggest that salidroside might have a beneficial effect in managing metabolic disorders like type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism [].
  • Wound Healing: Research indicates that salidroside may promote wound healing by stimulating cell proliferation, migration, and collagen synthesis [].

However, similar to the research on the CNS, these potential applications require further investigation through well-designed clinical trials to confirm their efficacy and safety before considering salidroside for therapeutic purposes [, , ].

Salidroside is a natural phenolic glycoside predominantly found in the root of Rhodiola rosea, a plant known for its adaptogenic properties. It has the chemical formula C₁₄H₂₀O₇ and a molecular weight of approximately 300.30 g/mol . Salidroside is classified as a phenylpropanoid glycoside, which contributes to its diverse pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects .

The exact mechanism of action of Salidroside is still under investigation. However, some potential mechanisms have been proposed based on in vitro and animal studies [, , ]:

  • Prolyl Endopeptidase Inhibition: Salidroside may inhibit an enzyme called prolyl endopeptidase, which could influence the metabolism of neuropeptides involved in learning and memory [].
  • mTOR Activation: Studies suggest Salidroside might activate the mTOR pathway, a signaling cascade crucial for cell growth and metabolism []. This activation could potentially play a role in reducing muscle wasting.
  • Antioxidant and Anti-inflammatory Effects: Salidroside's structure suggests potential antioxidant and anti-inflammatory properties, which might contribute to its various health benefits [].

Limited information exists on the safety profile of isolated Salidroside. Rhodiola rosea extracts containing Salidroside are generally considered safe for short-term use in healthy adults. However, potential side effects like dizziness, dry mouth, and insomnia have been reported [].

The synthesis of salidroside typically involves glycosylation reactions. A notable method employs the use of Lewis acids as catalysts to facilitate the reaction between tyrosol and β-D-glucose derivatives . The process can be summarized as follows:

  • Glycosylation Reaction: Tyrosol reacts with a glycosylation donor (such as acetylated glucose) in the presence of a Lewis acid catalyst.
  • Deprotection: Following glycosylation, any protective groups are removed under alkaline conditions to yield salidroside.

This method is advantageous as it reduces the number of purification steps and utilizes readily available raw materials, making it suitable for industrial production .

Salidroside exhibits a wide range of biological activities:

  • Neuroprotective Effects: It has been shown to protect against neuronal damage caused by ischemia and hypoxia, enhancing cell survival and promoting angiogenesis .
  • Anti-Inflammatory Properties: Salidroside can suppress inflammation by modulating immune responses, particularly in conditions like ischemic heart disease and cerebral ischemia .
  • Antioxidative Effects: The compound reduces oxidative stress, which is crucial in preventing cellular damage in various diseases .
  • Cardiovascular Protection: Salidroside has demonstrated cardioprotective effects, improving heart function and reducing injury in models of myocardial infarction .

The primary synthesis methods for salidroside include:

  • Chemical Synthesis: Utilizing Lewis acid-catalyzed glycosylation reactions to combine tyrosol with glucose derivatives .
  • Biotechnological Approaches: Recent studies have explored biosynthetic pathways using engineered microorganisms to produce salidroside efficiently .

These methods highlight the versatility in producing salidroside for research and therapeutic purposes.

Salidroside has several applications in various fields:

  • Pharmaceuticals: Due to its neuroprotective and cardioprotective properties, it is being investigated for potential treatments for ischemic diseases and neurodegenerative disorders .
  • Nutraceuticals: Salidroside is included in dietary supplements aimed at enhancing physical performance and reducing fatigue due to its adaptogenic effects .
  • Cosmetics: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging .

Research indicates that salidroside interacts with various biological pathways:

  • It modulates the expression of genes involved in inflammation and oxidative stress responses.
  • Salidroside influences signaling pathways such as NF-kB and Nrf2, which are crucial for cellular defense mechanisms against stressors .

These interactions underline its potential as a therapeutic agent.

Salidroside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeKey ActivitiesUniqueness
TyrosolPhenylethanolAntioxidant, anti-inflammatoryPrecursor to salidroside; lower bioactivity
RosavinGlycosideAntidepressant, adaptogenicFound primarily in Rhodiola rosea
TriandrinGlycosideAntioxidant, enhances cognitive functionLess studied than salidroside

Salidroside stands out due to its comprehensive pharmacological profile encompassing neuroprotection, cardioprotection, and anti-inflammatory effects that are not as pronounced in its analogs.

Salidroside was first identified in Rhodiola rosea, a plant traditionally used in Eurasian folk medicine to combat fatigue, altitude sickness, and stress. Russian pharmacologist Nikolai Lazarev coined the term "adaptogen" in 1947 to describe compounds like salidroside that enhance non-specific resistance to stressors. Early studies in the 1960s isolated salidroside as the principal active constituent of Rhodiola, correlating its abundance with the plant’s medicinal efficacy.

Significance in Phytochemistry and Pharmacognosy

Salidroside’s structure consists of a tyrosol aglycone linked to a glucose moiety, enabling unique interactions with biological targets. Its concentration varies across Rhodiola species (0.5–3.13%) and plant parts, with rhizomes containing the highest levels (18.89 mg/g). Environmental factors such as altitude and soil composition further influence yield, necessitating advanced extraction methods like high hydrostatic pressure (HHP) to achieve 0.401% efficiency.

Table 1: Salidroside Content in Rhodiola Species

SpeciesSalidroside Content (%)Primary Source
R. sachalinensis0.50–0.80Rhizomes
R. algida3.13Roots
R. rosea (Xinjiang)0.337Aerial parts

Current Research Landscape

Recent studies have expanded salidroside’s applications to oncology, neurology, and sports medicine. Key areas include:

  • Neuroprotection: Attenuation of 6-OHDA-induced oxidative stress in Parkinson’s models via ROS scavenging (IC₅₀: 50 mg/mL).
  • Oncology: Inhibition of ovarian cancer glycolysis through STAT3/c-Myc pathway suppression (EC₅₀: 20 μM).
  • Exercise Performance: Enhanced oxygen utilization (15% increase in VO₂ peak) and reduced muscle damage in clinical trials.

Salidroside, systematically named 2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside, possesses the molecular formula C₁₄H₂₀O₇ with a molecular weight of 300.307 grams per mole [1] [2] [3]. The compound represents a phenylpropanoid glycoside that consists of a tyrosol aglycone moiety linked to a β-D-glucopyranose sugar unit through an ether bond [1] [2].

The structural characterization reveals that salidroside contains a 4-hydroxyphenylethyl group attached to the anomeric carbon of glucose via a β-glycosidic linkage [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] [4]. Chemical Abstract Service has assigned the registry number 10338-51-9 to this natural product [1] [3] [5].

X-ray crystallographic analysis has provided definitive structural confirmation of salidroside isolated from natural sources [16] [17]. The crystal structure determination revealed the absolute configuration of the compound, confirming the β-anomeric configuration of the glucose moiety and the spatial arrangement of all stereocenters [16] [17]. The crystallographic data demonstrated that salidroside crystallizes with specific geometric parameters that define its three-dimensional molecular architecture [16] [17].

Stereochemistry and Conformational Analysis

Salidroside contains five defined stereocenters within its molecular framework, all located on the glucose ring system [3]. The stereochemical configuration follows the β-D-glucopyranose pattern with the anomeric carbon in the β-configuration [1] [3]. The absolute configuration of the stereocenters is designated as (2R,3S,4S,5R,6R) for positions 2, 3, 4, 5, and 6 respectively on the glucose ring [1] [3] [4].

The optical activity of salidroside has been measured as [α]/D -29±2°, with measurements conducted at a concentration of 0.5 in methanol [5]. This negative optical rotation indicates the predominant conformational preference of the molecule in solution [5]. The conformational analysis reveals that the glucose ring adopts a chair conformation, which represents the most thermodynamically stable arrangement [3] [4].

The glycosidic bond between the tyrosol aglycone and the glucose moiety exhibits conformational flexibility, allowing rotation around the C-O bond [11] [17]. This rotational freedom contributes to the molecule's ability to adopt multiple conformational states in solution and biological environments [11] [17]. The phenolic hydroxyl group on the tyrosol moiety can participate in hydrogen bonding interactions, which influence the overall conformational preferences of the molecule [11] [17].

Physicochemical Properties

The physicochemical properties of salidroside have been extensively characterized through experimental measurements and computational predictions [5] [8] [9]. The compound exhibits a melting point range of 159-160°C, indicating its thermal stability under standard conditions [5]. The predicted boiling point is 549.5±50.0°C, though this value represents a computational estimate rather than experimental measurement [5].

The density of salidroside has been calculated as 1.46±0.1 grams per cubic centimeter [5]. The compound demonstrates specific solubility characteristics across different solvents, with solubility in dimethyl sulfoxide reaching 60 milligrams per milliliter (199.8 millimolar), water solubility of 60 milligrams per milliliter (199.8 millimolar), and ethanol solubility of 4 milligrams per milliliter (13.32 millimolar) [8] [10].

PropertyValueReference
Molecular Weight300.307 g/mol [1] [2] [3]
Melting Point159-160°C [5]
Density1.46±0.1 g/cm³ [5]
Predicted pKa9.98±0.15 [5]
LogP-1.230 (estimated) [5]
Solubility in DMSO60 mg/mL [8] [10]
Solubility in Water60 mg/mL [8] [10]
Solubility in Ethanol4 mg/mL [8] [10]

The predicted logarithmic partition coefficient (LogP) value of -1.230 indicates that salidroside is hydrophilic in nature, consistent with its glycosidic structure [5] [9]. The predicted acid dissociation constant (pKa) of 9.98±0.15 corresponds to the phenolic hydroxyl group, which represents the most acidic proton in the molecule [5]. The topological polar surface area has been calculated as 119.61 square angstroms, reflecting the polar nature of the compound [9].

Structure-Activity Relationships

The structure-activity relationships of salidroside have been investigated through systematic modification studies and comparative analyses with related compounds [11]. The presence of the phenolic hydroxyl group on the tyrosol moiety proves essential for biological activity, as this functional group participates in radical scavenging mechanisms [11] [16]. Comparative studies with the aglycone tyrosol demonstrate that the glycosidic linkage modulates the pharmacological properties and bioavailability of the compound [11] [16].

Structural modification studies have revealed that substitutions on the benzene ring significantly influence biological activity [11]. The introduction of electron-donating groups enhances antioxidant activity, while electron-withdrawing groups produce variable effects depending on their position and nature [11]. Research has demonstrated that the β-configuration of the glycosidic bond provides superior activity compared to the α-configuration [11].

The connection between the aglycone and sugar moieties through a two-carbon chain length appears optimal for biological activity [11]. Studies examining different chain lengths indicate that compounds with two carbons in the linker manifest the best activity profile [11]. Modifications replacing the oxygen-glycosidic bond with sulfur-glycosidic, nitrogen-glycosidic, or carbon-glycosidic linkages have shown enhanced stability and modified pharmacological activities [11].

The glucose moiety contributes to water solubility and cellular uptake mechanisms [11]. Replacement with other sugar units or sugar modifications affects both the physicochemical properties and biological activities of the resulting compounds [11]. The hydroxyl groups on the glucose ring participate in hydrogen bonding interactions that influence molecular recognition and binding affinity [11].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of salidroside [12] [15]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the compound [12]. The aromatic protons of the tyrosol moiety appear in the region between 6.2 and 8.5 parts per million, with the 4-hydroxyphenyl group showing the expected pattern for para-disubstituted benzene [12] [15].

The glucose protons appear in the complex sugar region between 3 and 5 parts per million, displaying the characteristic multipicity patterns associated with β-D-glucopyranose [12] [15]. The anomeric proton of the glucose moiety provides a diagnostic signal that confirms the β-configuration of the glycosidic bond [12] [15]. The ethylene bridge connecting the phenyl ring to the glucose oxygen appears as characteristic triplet and triplet patterns in the aliphatic region [12] [15].

Mass spectrometry analysis reveals specific fragmentation patterns characteristic of salidroside [1] [14]. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the molecular weight of the compound [1]. Collision-induced dissociation produces characteristic fragment ions, including peaks at mass-to-charge ratios 132.93, 150.94, and others that correspond to loss of the glucose moiety and subsequent fragmentation of the tyrosol unit [1].

Spectroscopic MethodKey CharacteristicsReference
¹H NMRAromatic signals (6.2-8.5 ppm), Sugar signals (3-5 ppm) [12] [15]
Mass SpectrometryMolecular ion at m/z 300, Fragments at m/z 132.93, 150.94 [1] [14]
Infrared SpectroscopyO-H stretching, C-O stretching, Aromatic C=C [20]
Near-InfraredQuantitative analysis capability [23]

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in salidroside [20]. The broad O-H stretching vibrations from the phenolic and sugar hydroxyl groups appear in the region around 3200-3600 wavenumbers [20]. The C-O stretching vibrations from the ether and alcohol functionalities provide additional characteristic absorptions [20]. The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region of the spectrum [20].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

300.12090297 g/mol

Monoisotopic Mass

300.12090297 g/mol

Heavy Atom Count

21

UNII

M983H6N1S9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10338-51-9

Wikipedia

Salidroside
EA-3580

Dates

Modify: 2023-08-15

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